Dramatically Reduced DAO Inhibition Compared to the Unsubstituted Core
The 2-phenyl substituent essentially abolishes D-amino acid oxidase (DAO) inhibitory activity. While the unsubstituted 4H-furo[3,2-b]pyrrole-5-carboxylic acid displays potent inhibition, the 2-phenyl analog is >500-fold less active [1][2].
| Evidence Dimension | DAO Inhibition (IC50) |
|---|---|
| Target Compound Data | >5000 nM |
| Comparator Or Baseline | 4H-furo[3,2-b]pyrrole-5-carboxylic acid: IC50 = 9 nM |
| Quantified Difference | >555-fold reduction |
| Conditions | Cell-free fluorescence assay measuring H2O2 from D-serine degradation, pH 8.5, 2°C [1][2] |
Why This Matters
This stark difference proves that 2-phenyl substitution is a critical determinant of DAO activity and should not be substituted for the unsubstituted core in DAO-targeting studies.
- [1] BindingDB Entry BDBM31147: 4H-furo[3,2-b]pyrrole-5-carboxylic acid (IC50=9 nM). View Source
- [2] BindingDB Entry BDBM50260774: 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (IC50>5000 nM). View Source
